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Compound of Interest |

(R)-tert-butyl 3-
Compound Name: (methylamino)pyrrolidine-1-

carboxylate

Cat. No.: B599826

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data,
experimental protocols, and analytical methodologies for (R)-1-Boc-3-(methylamino)pyrrolidine,
a key chiral building block in medicinal chemistry.

Chemical and Physical Properties

(R)-1-Boc-3-(methylamino)pyrrolidine, with the CAS number 199336-83-9 for the (R)-
enantiomer and 454712-26-6 for the racemic mixture, is a valuable intermediate in the
synthesis of complex pharmaceutical compounds. Its Boc-protected amine allows for selective
reactions at the secondary amine position.
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Property Value Source
Molecular Formula C10H20N202 [1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow liquid

Boiling Point 269 °C at 760 mmHg

Flash Point 117 °C

Storage Temperature 2-8°C, in an inert atmosphere

Spectroscopic and Analytical Data

Precise characterization is crucial for ensuring the quality and purity of (R)-1-Boc-3-
(methylamino)pyrrolidine for use in drug development. Below are the expected spectroscopic
data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (500 MHz, CDCIs): The proton NMR spectrum is expected to show characteristic
signals for the Boc group, the pyrrolidine ring protons, and the N-methyl group. The chemical
shifts () are predicted as follows:

o ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
o ~1.6-2.2 ppm (multiplets, 2H): Protons at the C4 position of the pyrrolidine ring.
o ~2.4 ppm (singlet, 3H): Protons of the N-methyl group.

o ~2.8-3.6 ppm (multiplets, 5H): Protons at the C2, C3, and C5 positions of the pyrrolidine
ring.

e 13C NMR (126 MHz, CDCIs): The carbon NMR spectrum will show distinct peaks for each
carbon atom in the molecule. The predicted chemical shifts (d) are:

o ~28.5 ppm: Methyl carbons of the Boc group.
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o ~30-35 ppm: Methylene carbon at the C4 position of the pyrrolidine ring.

o ~35 ppm: Methyl carbon of the N-methyl group.

o ~45-55 ppm: Methylene carbons at the C2 and C5 positions of the pyrrolidine ring.
o ~55-60 ppm: Methine carbon at the C3 position of the pyrrolidine ring.

o ~79.5 ppm: Quaternary carbon of the Boc group.

o ~154.7 ppm: Carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the
functional groups present in the molecule.

Wavenumber (cm~—?) Assignment
~2970-2850 C-H stretching (alkane)
C=0 stretching (urethane carbonyl of Boc
~1690
group)
~1400-1480 C-N stretching
~1160 C-0O stretching

Mass Spectrometry (MS)

Mass spectral analysis provides information about the molecular weight and fragmentation
pattern of the compound.

» Electrospray lonization (ESI-MS): Expected to show a prominent peak for the protonated
molecule [M+H]* at m/z 201.16.

Experimental Protocols

The synthesis and purification of (R)-1-Boc-3-(methylamino)pyrrolidine require carefully
controlled conditions to ensure high purity and enantiomeric excess.
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Synthesis: Reductive Amination of (R)-1-Boc-3-
pyrrolidinone

A common and effective method for the synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine is
the reductive amination of (R)-1-Boc-3-pyrrolidinone with methylamine.

Materials:

e (R)-1-Boc-3-pyrrolidinone

e Methylamine (solution in THF or ethanol)

e Sodium triacetoxyborohydride (NaBH(OACc)s) or Sodium cyanoborohydride (NaBH3CN)
¢ Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Acetic acid (glacial)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

Procedure:

e To a solution of (R)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM or DCE, add
methylamine solution (1.1-1.5 eq).

e If using the hydrochloride salt of methylamine, add a suitable base like triethylamine (1.1-1.5
eq) to liberate the free amine.

o Add a catalytic amount of glacial acetic acid to facilitate imine formation.
 Stir the mixture at room temperature for 1-2 hours.

e Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the
temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction
is complete as monitored by TLC or LC-MS.

Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous MgSQOa or Na2SO0a, filter,
and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired
(R)-1-Boc-3-(methylamino)pyrrolidine.
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Synthetic workflow for (R)-1-Boc-3-(methylamino)pyrrolidine.
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Analytical Methods for Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a
combination of analytical techniques should be employed.

HPLC is a versatile technique for assessing the purity of the final product. A reverse-phase
method is typically suitable.

Column: C18 column (e.g., 4.6 x 150 mm, 5 pum).

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and
acetonitrile or methanol.

Flow Rate: 1.0 mL/min.

Detection: UV at 210-220 nm (for the Boc-carbonyl group).

For the analysis of related aminopyrrolidines, pre-column derivatization with Boc anhydride can
be used to introduce a UV-active chromophore if the starting material lacks one[2].

GC-MS can be used to assess the purity and confirm the molecular weight of the compound.

Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g.,
280 °C).

MS Detector: Electron lonization (El) mode, scanning a mass range of m/z 50-500.
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Analytical workflow for the characterization of the final product.

Applications in Drug Development

(R)-1-Boc-3-(methylamino)pyrrolidine is a valuable chiral building block for the synthesis of a
wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many
approved drugs and clinical candidates. The presence of the methylamino group allows for
further functionalization to modulate the physicochemical and pharmacological properties of the
target compounds, such as solubility, lipophilicity, and receptor binding affinity. This
intermediate is particularly useful in the development of kinase inhibitors, GPCR modulators,
and other therapeutic agents where the stereochemistry of the pyrrolidine ring is crucial for
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to (R)-1-Boc-3-
(methylamino)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599826#r-1-boc-3-methylamino-pyrrolidine-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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